

JJKK-048: A Technical Guide to an Ultrapotent and Selective MAGL Inhibitor

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Compound of Interest

Compound Name: JJKK 048

Cat. No.: B608197

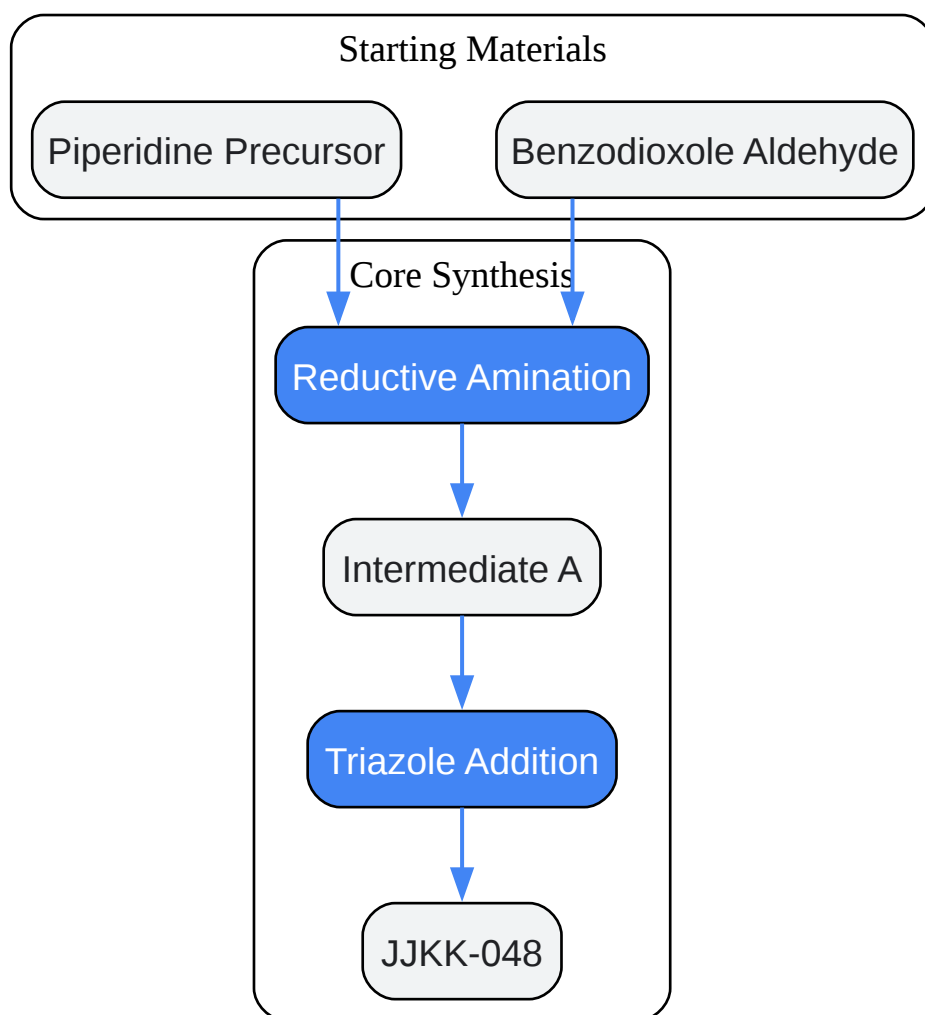
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Introduction

JJKK-048, chemically identified as {4-[bis-(benzo[d][1,2]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone, is a piperidine triazole urea-based compound that has emerged as an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL).[1][3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system.[1][3] By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in the brain, offering significant therapeutic potential for a range of conditions including pain, neurodegenerative disorders, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vivo characterization of JJKK-048.

Discovery and Synthesis

JJKK-048 was developed and synthesized at the School of Pharmacy, University of Eastern Finland.[1] It was the result of research focused on creating potent and selective inhibitors of MAGL.[1] The synthesis of JJKK-048 involves a multi-step process typical for piperidine-based triazole ureas. A generalized workflow for its synthesis is depicted below.

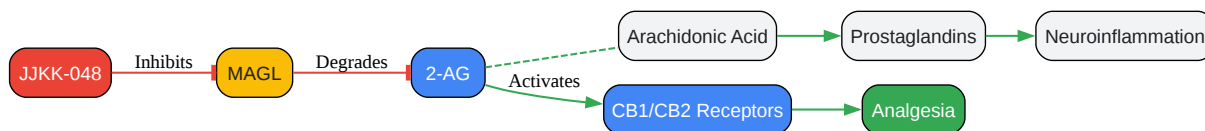


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A generalized workflow for the synthesis of JJKK-048.

Mechanism of Action

JJKK-048 functions as a covalent inhibitor of MAGL.^[2] It specifically targets and binds to the catalytic serine residue (S122) within the active site of the MAGL enzyme.^[2] This interaction forms a stable carbamate adduct, which effectively inactivates the enzyme and prevents it from hydrolyzing 2-AG.^[2] The high potency of JJKK-048 is attributed to the triazole leaving group in its chemical structure.^[1] This mechanism of action leads to a significant and dose-dependent increase in the levels of 2-AG in the brain and other tissues, while not affecting the levels of another major endocannabinoid, anandamide (AEA).^{[1][3]}



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Signaling pathway of JJKK-048's action.

Quantitative Data

JJKK-048 has demonstrated remarkable potency and selectivity for MAGL across different species. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of JJKK-048

Target	Species	IC50 Value
MAGL	Human	214 pM[2]
MAGL	Rat	275 pM[2]
MAGL	Mouse	363 pM[2]

Table 2: In Vivo Efficacy of JJKK-048 in Mice

Dosage (i.p.)	Effect on Brain MAGL Activity	Effect on Brain 2-AG Levels
0.1 - 4 mg/kg	Dose-dependent blockade[1] [2]	Dose-dependent increase[1][2]
0.5 mg/kg	~45% inhibition[1]	Significant increase[3]
1 - 2 mg/kg	~80% inhibition[1]	Massive increase[3]
4 mg/kg	~90% inhibition[1]	N/A

Experimental Protocols

The characterization of JJKK-048 has involved a series of in vivo and in vitro experiments. Below are the methodologies for some of the key assays.

In Vivo Administration in Mice

- Animals: Male C57BL/6J mice were used for the in vivo experiments.[1]
- Compound Preparation: JJKK-048 was dissolved in a vehicle solution of 5% (v/v) dimethylsulfoxide (DMSO) in gently heated 10% (w/v) 2-hydroxypropyl- β -cyclodextrin.[1]
- Administration: The compound was administered via intraperitoneal (i.p.) injection in a volume of 10 ml/kg.[1]
- Dosage Groups: Mice were treated with doses ranging from 0.1 to 4 mg/kg or with the vehicle solution as a control.[1]
- Tissue Collection: After 30 minutes, the mice were sacrificed, and brain and other tissues were immediately frozen in liquid nitrogen for further analysis.[1]

Activity-Based Protein Profiling (ABPP)

- Objective: To assess the selectivity of JJKK-048 for MAGL over other serine hydrolases in the brain.[1]
- Methodology: A gel-based ABPP approach was used.[1] Brain homogenates from treated and control mice were incubated with a fluorescently tagged serine hydrolase-reactive probe.
- Analysis: The labeled proteins were separated by SDS-PAGE, and the fluorescence was visualized. A reduction in the fluorescence of the MAGL band in the JJKK-048-treated samples indicated target engagement and inhibition.[1]

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

- Objective: To quantify the levels of endocannabinoids (2-AG and AEA) in the brain tissue of treated and control mice.[1]

- Sample Preparation: Brain tissues were homogenized, and lipids were extracted.
- Analysis: The levels of 2-AG and AEA in the extracts were determined using a sensitive and specific LC-MS/MS method.[1]

Behavioral Assays

- Writhing Test: This assay was used to assess the analgesic effects of JJKK-048 in a model of visceral pain. A low dose of 0.5 mg/kg was shown to produce significant analgesia.[1][3]
- Tail-Immersion Test: This test was used to evaluate the analgesic effects in a model of thermal pain. Higher doses of JJKK-048 induced analgesia in this test.[1][3]
- Tetrad Assay: A battery of tests including analgesia, hypomotility, hypothermia, and catalepsy was used to assess cannabimimetic side effects.[1] JJKK-048 induced dose-dependent hypomotility and hypothermia but not catalepsy.[1][3]

Conclusion

JJKK-048 is a powerful research tool and a promising therapeutic candidate. Its high potency and selectivity for MAGL, coupled with its demonstrated in vivo efficacy in modulating 2-AG levels and producing analgesia, underscore its potential for treating a variety of pathological conditions.[3] Further research into the clinical applications of JJKK-048 and similar MAGL inhibitors is warranted.

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